Tin chloride monohydrate

Description

Historical Context and Evolution of Research on Hydrated Tin(II) Chloride Systems

The use of tin compounds dates back to ancient civilizations, where they were employed in applications such as glassmaking and metalworking. ontosight.ai However, the systematic study of tin(II) chloride and its hydrates began to flourish with the advancements in chemical synthesis and analysis. Early research focused on fundamental properties, such as its solubility and crystalline structure. noahchemicals.comvedantu.com A significant milestone in the understanding of hydrated tin(II) chloride was the elucidation of its crystal structure, which revealed a three-coordinate tin atom with one water molecule directly bonded to the tin and a second water molecule incorporated into the crystal lattice.

Early applications of stannous chloride were prominent in the textile industry as a mordant for dyeing, enhancing the brightness of certain dyes like cochineal. wikipedia.org It was also used to increase the weight of silk. The 19th century saw a significant expansion in its use with the advent of tinplate for canned food, a process where a solution of tin(II) chloride is used for the tin-plating of steel. wikipedia.orgontosight.ai

The 20th century brought a deeper understanding of its chemical reactivity, particularly its role as a reducing agent. wikipedia.orglandsurvival.com This led to its use in various analytical tests, such as the detection of mercury and gold. wikipedia.orgchemeurope.com The Stephen reduction, a method for reducing nitriles to aldehydes, further solidified its importance in organic synthesis, although its use has since been largely superseded by other reagents. wikipedia.orglandsurvival.com

Significance of Hydrated Tin(II) Chloride in Fundamental and Applied Chemistry Research

Hydrated tin(II) chloride holds a significant position in both fundamental and applied chemistry due to its versatile reactivity.

Fundamental Research:

In fundamental research, hydrated tin(II) chloride serves as a valuable model for studying the chemistry of tin in its +2 oxidation state. numberanalytics.com Its tendency to hydrolyze in aqueous solutions to form insoluble basic salts has been a subject of detailed investigation. wikipedia.orgsciencemadness.org This hydrolysis can be prevented by the addition of hydrochloric acid, a common practice in the preparation of its solutions. wikipedia.org

The compound's ability to act as a Lewis acid, forming complexes with ligands like chloride ions, has also been extensively studied. wikipedia.orglandsurvival.com These studies contribute to a broader understanding of coordination chemistry and the behavior of metal ions in solution. Furthermore, the lone pair of electrons on the tin atom allows complexes of tin(II) chloride to act as Lewis bases or ligands themselves, leading to the formation of metal-tin bonds. wikipedia.orglandsurvival.com

Applied Research:

The applications of hydrated tin(II) chloride are numerous and span various industries:

Electroplating: It is a key component in electrolytic baths for tin-plating steel to create tin cans. wikipedia.orgmeghachem.org

Catalysis: It is used as a catalyst in the production of the biodegradable plastic polylactic acid (PLA) and in the formation of acetone (B3395972) peroxide. wikipedia.org

Chemical Synthesis: It is employed as a reducing agent in the synthesis of other tin compounds and in various organic reactions, such as the reduction of aromatic nitro groups to anilines and quinones to hydroquinones. wikipedia.orgceramic-glazes.com

Analytical Chemistry: It has been traditionally used for the qualitative analysis of precious metals like palladium and gold. chemeurope.comceramic-glazes.com

Other Industrial Uses: It finds application as a stabilizer for colors and perfumes in soaps and as a component in some toothpastes to protect against enamel erosion. meghachem.org

The following table summarizes some of the key industrial applications of tin(II) chloride:

| Application | Industry | Function |

| Tin Plating | Manufacturing | Electroplating steel for corrosion resistance. wikipedia.orgceramic-glazes.com |

| Dyeing | Textiles | Mordant to fix dyes to fabrics. wikipedia.orgceramic-glazes.com |

| Chemical Synthesis | Chemical | Reducing agent and catalyst. ceramic-glazes.com |

| Food Additive | Food & Beverage | Color-retention agent and antioxidant (E number E512). wikipedia.orglandsurvival.com |

| Pharmaceuticals | Medical | Used in the preparation of some radiopharmaceuticals. noahchemicals.comnih.gov |

Current Research Trends and Challenges in Tin(II) Chemistry

The field of tin(II) chemistry continues to evolve, with current research exploring new applications and addressing existing challenges.

Current Research Trends:

Nanomaterials: There is growing interest in the development of tin-based nanomaterials for applications in energy storage and conversion, such as in lithium-ion batteries. numberanalytics.commdpi.com The synthesis of tin oxide nanoparticles from tin(II) chloride precursors is an active area of research. mdpi.comresearchgate.net

Green Chemistry: Researchers are exploring more environmentally friendly methods for synthesizing tin compounds and utilizing tin(II) chloride in "green" chemical processes. researchgate.net

Catalysis: The development of novel tin-based catalysts for various organic transformations and for the production of biofuels is a key research focus. numberanalytics.com

Materials Science: The use of tin(II) chloride in the fabrication of thin films and hybrid materials for electronic applications, such as thin-film transistors, is being investigated. mdpi.com

Challenges:

Oxidation and Hydrolysis: A primary challenge in working with tin(II) chloride is its susceptibility to oxidation by air and hydrolysis in aqueous solutions. wikipedia.orgresearchgate.net Solutions of tin(II) chloride are often stabilized by adding hydrochloric acid and storing them over tin metal to prevent oxidation. wikipedia.orgsciencemadness.org

Toxicity and Environmental Impact: While inorganic tin compounds are generally less harmful than organotin compounds, the environmental impact and toxicity of tin compounds remain a consideration in their application. nih.gov

Precise Control in Nanomaterial Synthesis: Achieving precise control over the size, shape, and composition of tin-based nanomaterials synthesized from tin(II) chloride precursors is a continuing challenge. mdpi.com

Understanding Complex Systems: The behavior of tin(II) ions in complex aqueous solutions, particularly at higher concentrations where polynuclear species can form, is not fully understood and requires further investigation. mdpi.com

The following table outlines some of the current research directions and associated challenges in tin(II) chemistry:

| Research Direction | Key Focus | Challenges |

| Nanomaterials | Energy storage, catalysis | Control of particle size and morphology, stability. numberanalytics.commdpi.com |

| Green Synthesis | Environmentally benign processes | Catalyst efficiency, reaction conditions. researchgate.net |

| Advanced Catalysis | Biofuel production, organic synthesis | Catalyst deactivation, selectivity. numberanalytics.com |

| Thin Films | Flexible electronics, sensors | Uniformity, device reliability. mdpi.com |

Properties

Molecular Formula |

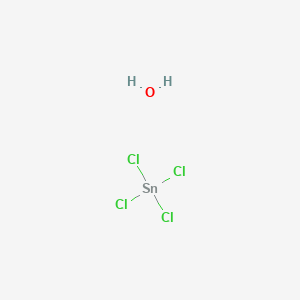

Cl4H2OSn |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

tetrachlorostannane;hydrate |

InChI |

InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-4 |

InChI Key |

KKHJTSPUUIRIOP-UHFFFAOYSA-J |

Canonical SMILES |

O.Cl[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Hydrated Tin Ii Chloride and Its Derivatives

Direct Synthesis of Tin(II) Chloride Dihydrate

The conventional and most straightforward method for synthesizing tin(II) chloride dihydrate (SnCl₂·2H₂O) involves the direct reaction of metallic tin with hydrochloric acid. wikipedia.orgsciencemadness.org In this process, tin metal is dissolved in concentrated hydrochloric acid, leading to the formation of aqueous tin(II) chloride and hydrogen gas, as depicted in the following reaction:

Sn(s) + 2HCl(aq) → SnCl₂(aq) + H₂(g) wikipedia.org

To obtain the dihydrate crystals, the resulting solution is carefully evaporated, often in the presence of excess hydrochloric acid to prevent the hydrolysis of the tin(II) chloride. wikipedia.orgsciencemadness.org The crystals are then typically recovered by cooling the concentrated solution. sciencemadness.org

The reaction rate between tin and hydrochloric acid can be exceedingly slow. prepchem.com To accelerate the process, a small quantity of an oxidizing agent, such as nitric acid, can be added. prepchem.comyoutube.com Alternatively, the introduction of a small piece of platinum foil can hasten the reaction by creating a galvanic cell. prepchem.com It is crucial to maintain a small amount of undissolved tin throughout the evaporation process to prevent the oxidation of Sn(II) to Sn(IV). youtube.com

For industrial-scale production of high-purity tin(II) chloride, metallic tin is reacted with hydrogen chloride gas. The resulting tin(II) chloride can then be purified through fractional distillation to achieve a high degree of purity.

Table 1: Parameters for Direct Synthesis of Tin(II) Chloride Dihydrate

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Metallic Tin, Hydrochloric Acid | Primary synthesis reaction |

| Catalyst (Optional) | Nitric Acid or Platinum Foil | To increase the reaction rate prepchem.comyoutube.com |

| Atmosphere | Presence of excess HCl | To prevent hydrolysis wikipedia.orgsciencemadness.org |

| Evaporation | Careful heating | To concentrate the solution for crystallization wikipedia.org |

| Crystallization | Cooling of the solution | To obtain solid SnCl₂·2H₂O crystals sciencemadness.org |

Preparation of Anhydrous Tin(II) Chloride from Hydrated Precursors

Anhydrous tin(II) chloride (SnCl₂) can be prepared from its hydrated form, tin(II) chloride dihydrate, through several dehydration methods.

One common laboratory method involves heating the crystalline dihydrate. prepchem.com When SnCl₂·2H₂O is heated in an oil bath at approximately 195-200°C for one hour, it melts and the water of crystallization is driven off. prepchem.com Upon cooling and powdering, the resulting product is substantially anhydrous, although it may not be completely free of water. prepchem.com

A more effective method for achieving complete dehydration is the reaction of tin(II) chloride dihydrate with acetic anhydride. wikipedia.orgprepchem.com The dehydration is nearly instantaneous upon mixing the dihydrate with freshly distilled acetic anhydride. prepchem.com The anhydrous tin(II) chloride can then be filtered, washed with anhydrous ether to remove the resulting acetic acid, and dried in a vacuum desiccator. prepchem.com

Table 2: Comparison of Dehydration Methods for Tin(II) Chloride Dihydrate

| Method | Reagent/Condition | Purity of Anhydrous Product |

|---|---|---|

| Thermal Dehydration | Heating at 195-200°C | Satisfactory, but may not be completely anhydrous prepchem.com |

| Chemical Dehydration | Acetic Anhydride | High purity, essentially complete dehydration prepchem.com |

Novel Synthetic Routes for Tin(II) Chloride Hydrates

A novel approach for the synthesis of anhydrous tin(II) chloride involves the use of radiation chemistry. nasa.govnasa.gov This method utilizes the radiolysis of a solution of a higher valence metal halide in an organic solvent. nasa.gov Specifically, anhydrous tin(II) chloride can be prepared by irradiating a solution of tin(IV) chloride (SnCl₄) in heptane (B126788) with high-energy electrons. nasa.govnasa.gov

The irradiation causes the reduction of SnCl₄ to SnCl₂, which is insoluble in heptane and precipitates out of the solution. nasa.govnasa.gov The yield of tin(II) chloride, represented as G(SnCl₂), which is the number of molecules produced per 100 electron volts of energy absorbed, is dependent on the concentration of tin(IV) chloride in the solution. nasa.govnasa.gov The yield increases from 1.6 at a 0.15 M concentration of SnCl₄ to 3.1 at a 3.0 M concentration. nasa.gov Other parameters such as temperature, total dose, and beam current have been found to have little effect on the product yield. nasa.govnasa.gov This method offers a pathway to produce oxygen-free anhydrous tin(II) chloride. nasa.gov

Chlorination processes have been investigated for the recovery of tin from various sources, including tin-plated scrap, and for the direct synthesis of tin chlorides. scirp.orgresearchgate.net It is possible to produce stannous chloride by the direct reaction of tin from tin-plated scrap with chlorine gas at room temperature (298 K). scirp.orgresearchgate.net This method is economically attractive due to the low temperature required compared to high-temperature synthesis procedures. scirp.org By controlling the partial pressure of chlorine in a mixture with nitrogen, tin can be selectively chlorinated from steel scrap. scirp.orgresearchgate.net

Dry chlorination using a mixture of chlorine and carbon monoxide gas can also be employed to form tin chlorides from cassiterite concentrate. mdpi.com The ratio of chlorine to carbon monoxide can influence whether stannic chloride (SnCl₄) or stannous chloride (SnCl₂) is predominantly formed. mdpi.com

Wet chlorination, using hydrochloric acid often in the presence of an oxidizing agent like hydrogen peroxide, is another method used to extract tin from its ores as tin chloride. researchgate.net This process has been shown to effectively recover tin from both oxide and skarn ores. researchgate.net

Table 3: Chlorination-Based Synthesis of Tin Chloride

| Method | Tin Source | Chlorinating Agent | Temperature | Product |

|---|---|---|---|---|

| Direct Chlorination | Tin-plated scrap | Chlorine gas | 298 K | SnCl₂ scirp.orgresearchgate.net |

| Dry Carbo-chlorination | Cassiterite | Cl₂ + CO | Elevated | SnCl₂ or SnCl₄ mdpi.com |

| Wet Chlorination | Tin ores | HCl + H₂O₂ | 60°C | SnCl₄ researchgate.net |

Synthesis of Supported Tin(II) Chloride Catalysts

Tin(II) chloride is utilized in the synthesis of supported catalysts for various chemical reactions. nih.govrsc.org These catalysts are typically prepared by impregnating a support material with a solution of a tin(II) chloride precursor. nih.gov

One example is the preparation of tin-based catalysts on a phosphorus and nitrogen dual-modified activated carbon support (PN@AC) for acetylene (B1199291) hydrochlorination. nih.gov In this synthesis, tin(II) chloride dihydrate is dissolved in a solvent, such as ethanol, and this solution is then gradually added to the carbon support. nih.gov The resulting material is then dried to produce the final catalyst. nih.gov The use of a modified support can enhance the dispersion of the tin species, reduce coke formation, and inhibit the leaching of the active tin component during the reaction. nih.gov

The general principle of preparing supported catalysts involves depositing a metal precursor, in this case, tin(II) chloride, onto a high-surface-area support. acs.org This can be achieved through methods like impregnation, where the support is wetted with a solution containing the precursor, followed by drying and sometimes calcination to fix the active species to the support. acs.org

Chemical Reactivity and Mechanistic Investigations of Hydrated Tin Ii Chloride

Redox Chemistry and Reducing Properties

A key characteristic of tin(II) chloride is its function as a reducing agent. ceramic-glazes.comilo.org The tin(II) ion (Sn²⁺) readily undergoes oxidation to the more stable tin(IV) state (Sn⁴⁺), making it an effective electron donor in a variety of chemical transformations. acs.org

Inorganic Substrate Reductions

Hydrated tin(II) chloride is a versatile reducing agent for a range of inorganic substrates. It is capable of reducing metal ions from a higher oxidation state to a lower one. For instance, it can reduce iron(III) salts to iron(II), copper(II) to copper(I), and silver and gold salts to their respective metallic forms. wikipedia.orgchemeurope.com A classic example is the reduction of mercury(II) chloride, where the dropwise addition of a tin(II) chloride solution first yields a white precipitate of mercury(I) chloride, which then turns black upon further addition as metallic mercury is formed. wikipedia.org

The reducing power of tin(II) chloride is also utilized in analytical tests, such as the detection of palladium. In this application, palladium(II) ions are reduced to elemental palladium, often resulting in a noticeable color change that indicates the presence of the metal. ceramic-glazes.com

Here is a table summarizing some common inorganic reduction reactions involving tin(II) chloride:

| Oxidizing Agent | Product(s) |

| Iron(III) chloride (FeCl₃) | Iron(II) chloride (FeCl₂) and Tin(IV) chloride (SnCl₄) wikipedia.orgchemeurope.com |

| Copper(II) salts | Copper(I) compounds wikipedia.org |

| Silver salts (Ag⁺) | Silver metal (Ag) wikipedia.orgsciencemadness.org |

| Gold salts | Gold metal chemeurope.com |

| Mercury(II) chloride (HgCl₂) | Mercury(I) chloride (Hg₂Cl₂) and Metallic mercury (Hg) wikipedia.org |

| Palladium(II) ions (Pd²⁺) | Elemental palladium (Pd) ceramic-glazes.com |

Organic Functional Group Reductions

In the realm of organic chemistry, tin(II) chloride is a valuable reagent for the reduction of specific functional groups. One of its most notable applications is the selective reduction of aromatic nitro groups to anilines. wikipedia.orgsciencemadness.org This transformation is a crucial step in the synthesis of many dyes and pharmaceuticals.

Another significant application is the Stephen reduction, where a nitrile is reduced to an imine, which can then be hydrolyzed to form an aldehyde. sciencemadness.org Tin(II) chloride also effectively reduces quinones to hydroquinones. wikipedia.org

The following table outlines key organic functional group reductions facilitated by tin(II) chloride:

| Functional Group | Product |

| Aromatic Nitro Group | Aniline wikipedia.orgsciencemadness.org |

| Nitrile (in Stephen reduction) | Aldehyde (after hydrolysis) sciencemadness.org |

| Quinone | Hydroquinone wikipedia.org |

Electrochemical Redox Characteristics in Solution

In aqueous solutions, tin(II) chloride can undergo disproportionation, a type of redox reaction where a single reactant is simultaneously oxidized and reduced to form two different products. acs.org Through electrolysis, tin(II) chloride in solution can be reduced at the cathode to form tin metal crystals, while at the anode, it is oxidized to Sn⁴⁺, which then reacts with chloride ions to precipitate as tin(IV) chloride. acs.org

Solutions of tin(II) chloride are susceptible to oxidation by atmospheric oxygen, which can be mitigated by keeping the solution over metallic tin. chemeurope.comsciencemadness.org The presence of hydrochloric acid is also necessary to prevent hydrolysis, where an insoluble basic salt is formed. chemeurope.comsciencemadness.org

Coordination Chemistry and Complex Formation

The tin(II) ion in hydrated tin(II) chloride possesses a lone pair of electrons, which significantly influences its coordination chemistry. wikipedia.orgchemeurope.com This lone pair leads to a bent molecular geometry in the gas phase. chemeurope.com In the solid state, the dihydrate features a three-coordinate tin atom, with one water molecule directly coordinated to the tin and a second water molecule coordinated to the first. chemeurope.com

Interaction with Lewis Bases and Anionic Ligands

Tin(II) chloride acts as a weak Lewis acid, readily forming complexes with various ligands. wikipedia.org For instance, it reacts with chloride ions to form pyramidal complex ions such as [SnCl₃]⁻. wikipedia.orgchemeurope.com These complexes have a complete octet, which limits their tendency to add more than one ligand. chemeurope.com However, the lone pair of electrons on the tin atom in these complexes is available for bonding, allowing the complex itself to function as a Lewis base or ligand. chemeurope.com

Adduct Formation with Donor Molecules (e.g., Nitrogen, Oxygen, Sulfur Donors)

The coordination sphere of the tin(II) ion is not limited to halides and water. It can form adducts with a variety of donor molecules containing nitrogen, oxygen, or sulfur atoms. The nature of the tin(II)-ligand bond influences the coordination number. For example, with more covalent bonds, the repulsive effect of the lone pair decreases, allowing for higher coordination numbers. This is observed in complexes with dimethylsulfoxide and N,N-dimethylthioformamide, where the tin(II) ion is five-coordinate with a square-pyramidal geometry. nih.gov

The hydrated tin(II) ion, [Sn(H₂O)₃]²⁺, exhibits a mean Sn-O bond length of approximately 2.21 Å and O-Sn-O bond angles of about 78° in both solid and solution phases. nih.gov In contrast, the trihydroxidostannate ion, [Sn(OH)₃]⁻, has a shorter mean Sn-O bond length (2.08 Å) and larger O-Sn-O angles (around 90°). nih.gov

Formation of Hydrido-, Halogeno-, and Oxo-Bridged Complexes

Hydrated tin(II) chloride, also known as stannous chloride, demonstrates a rich and varied chemistry, readily forming a variety of complex structures. Its ability to act as a Lewis acid allows it to form complexes with various ligands, including halides. For instance, in the presence of chloride ions, tin(II) chloride can form the trichlorostannate(II) ion, [SnCl₃]⁻. wikipedia.org This complex ion is pyramidal in shape. wikipedia.org The lone pair of electrons on the tin atom in such complexes is available for bonding, enabling [SnCl₃]⁻ to act as a Lewis base or ligand in further reactions. wikipedia.orglandsurvival.com This is exemplified in its reaction with certain iron and cobalt complexes to form compounds with metal-tin bonds. wikipedia.orglandsurvival.com

In aqueous solutions, tin(II) exists as complex ions, and the addition of chloride ions leads to the formation of species like [SnCl₄]²⁻. libretexts.org The specific nature and stability of these chloridotin(II) complexes can be influenced by factors such as temperature and chloride concentration. geologyscience.ru

Beyond simple halogeno complexes, tin(II) chloride is also involved in the formation of oxo-bridged structures. This is particularly evident in its hydrolysis reactions, where intermediate species with Sn-O-Sn linkages can be formed. For example, in non-aqueous alcoholic solutions, controlled hydrolysis can lead to the formation of bis-[alkoxidetin(II)] oxide compounds, which feature an oxygen atom bridging two tin centers. core.ac.uk

Hydrolytic Pathways and Stability in Aqueous Environments

The behavior of tin(II) chloride in aqueous solutions is significantly governed by hydrolysis. wikipedia.orglandsurvival.comepfl.chsciencemadness.org When dissolved in water, particularly in dilute or hot solutions, it undergoes hydrolysis to form an insoluble basic salt, tin(II) hydroxochloride (Sn(OH)Cl). wikipedia.orglandsurvival.comepfl.chsciencemadness.org This reaction is reversible, and the equilibrium can be shifted to favor the dissolved SnCl₂ by the addition of hydrochloric acid. wikipedia.orglandsurvival.comepfl.ch

The stability of aqueous tin(II) chloride solutions is further compromised by their susceptibility to oxidation by atmospheric oxygen. wikipedia.orglandsurvival.comepfl.chsciencemadness.org This oxidation process results in the formation of tin(IV) species, such as tin(IV) chloride (SnCl₄) and more Sn(OH)Cl. wikipedia.orgepfl.chsciencemadness.org To counteract this degradation, solutions of tin(II) chloride are often stored over metallic tin, which reduces any Sn⁴⁺ back to Sn²⁺. wikipedia.orglandsurvival.comlibretexts.orgepfl.ch

The addition of a base, such as sodium hydroxide (B78521), to an aqueous solution of tin(II) chloride initially precipitates white, hydrated tin(II) oxide (SnO·H₂O). wikipedia.orgsciencemadness.org This precipitate, however, will dissolve in excess base to form a stannite (B86514) salt, like sodium stannite (NaSn(OH)₃). wikipedia.orgsciencemadness.org

Table 1: Stability of Tin(II) Chloride Species in Aqueous Solution at 25°C

| Species | Log Formation Constant (β) |

| SnCl⁺ | 1.55 |

| SnCl₂⁰ | 2.30 |

| SnCl₃⁻ | 2.30 |

| SnCl₄²⁻ | 1.60 |

Note: Data derived from spectrophotometric analysis of tin(II) chloride solutions. geologyscience.ru

Reactions in Non-Aqueous and Deep Eutectic Solvent Systems

The reactivity of tin(II) chloride extends beyond aqueous media into various non-aqueous solvents and specialized solvent systems like deep eutectic solvents (DESs). In non-aqueous solvents, anhydrous SnCl₂ serves as a precursor for a range of tin(II) compounds. wikipedia.orgepfl.ch For example, it reacts with lithium salts of bulky phenols in tetrahydrofuran (B95107) (THF) to yield linear, two-coordinate tin(II) compounds. wikipedia.orgepfl.ch

Reactions in alcoholic solvents, such as methanol (B129727) and ethanol, can lead to the formation of tin(II) alkoxides, like tin(II) methoxide (B1231860) and tin(II) ethoxide. core.ac.uk These reactions are often carried out in the presence of a base like triethylamine (B128534) to neutralize the liberated HCl. core.ac.ukunh.edu The resulting alkoxides are highly susceptible to hydrolysis, and even small amounts of water can lead to the formation of oxo-alkoxide intermediates. core.ac.ukunh.edu

A particularly interesting area of research involves the use of tin(II) chloride dihydrate in the formation of deep eutectic solvents. A DES can be formed from a mixture of tin(II) chloride dihydrate and choline (B1196258) chloride. rsc.orgnih.govrsc.orgresearchgate.net These solvents have unique physicochemical properties and can act as both the solvent and a reactant. rsc.orgnih.govrsc.org For instance, the tin(II) chloride dihydrate/choline chloride DES has been utilized as a reductive medium for the synthesis of aromatic amines and other organic compounds. rsc.orgnih.govrsc.org The redox properties of this DES have been studied using cyclic voltammetry, demonstrating its potential as an electrochemical solvent. rsc.orgnih.govrsc.org

Proposed Reaction Mechanisms for Key Transformations

The diverse reactivity of tin(II) chloride is underpinned by several fundamental reaction mechanisms.

Hydrolysis and Condensation: The hydrolysis of tin compounds, such as organotin chlorides, is thought to proceed through a step-wise mechanism. rsc.orgresearchgate.netnih.gov This involves the nucleophilic attack of a water molecule or hydroxide ion on the tin center, followed by the elimination of a ligand. nih.gov In the case of tin(II) alkoxides, hydrolysis is proposed to begin with the coordination of a water molecule to the tin atom. core.ac.uk A subsequent proton transfer and elimination of an alcohol molecule leads to the formation of a hydroxo-tin species, which can then undergo further condensation to form oxo-bridged dimers or larger polymeric structures. core.ac.ukunh.edu The formation of a stable four-membered Sn₂O₂ ring has been identified as a driving force in the dimerization of some organotin hydrolysis products. rsc.orgresearchgate.net

Redox Reactions: Tin(II) chloride is a well-known reducing agent. wikipedia.orglandsurvival.comsciencemadness.org In its reactions, the Sn²⁺ ion is oxidized to Sn⁴⁺. wikipedia.orglandsurvival.comsciencemadness.org For example, it can reduce iron(III) to iron(II), silver ions to metallic silver, and mercury(II) to mercury(I) or metallic mercury. wikipedia.orglandsurvival.comlibretexts.orgsciencemadness.org In organic synthesis, it is famously used in the Stephen reduction of nitriles to aldehydes and for the selective reduction of aromatic nitro groups to anilines. landsurvival.comsciencemadness.org The mechanism of the Stephen reduction involves the formation of an imidoyl chloride salt intermediate which is then hydrolyzed. sciencemadness.org

Lewis Acid-Base Interactions: The ability of tin(II) chloride to act as a Lewis acid is central to its formation of complexes. wikipedia.orglandsurvival.com It accepts electron pairs from ligands like chloride ions to form species such as [SnCl₃]⁻. wikipedia.orglandsurvival.com The resulting complex, with its available lone pair on the tin atom, can then act as a Lewis base, donating this electron pair to a suitable metal center to form metal-metal bonds. wikipedia.orglandsurvival.com

Catalytic Science and Applications of Hydrated Tin Ii Chloride

Homogeneous Catalysis in Organic Synthesis

As a homogeneous catalyst, tin(II) chloride dissolves in the reaction medium, offering high activity and selectivity under relatively mild conditions. acs.orgresearchgate.net Its utility is particularly pronounced in the synthesis of complex organic molecules through various reaction pathways.

Tin(II) chloride is an effective Lewis acid catalyst for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. sigmaaldrich.comscientificlabs.co.uk It facilitates reactions such as the allylation of carbonyl compounds and imines, providing access to homoallylic alcohols and amines, respectively. scientificlabs.co.ukresearchgate.net

The catalyst has also been instrumental in promoting multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product, enhancing efficiency and atom economy. researchgate.net One notable example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). scielo.br SnCl₂·2H₂O has been shown to be an effective catalyst for this reaction in neutral media, offering an improvement over classical methods that require strong acids. scielo.br

Table 1: SnCl₂·2H₂O Catalyzed Biginelli Reaction of Benzaldehyde, Ethyl Acetoacetate (B1235776), and Urea/Thiourea scielo.br

| Entry | Solvent | X | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | O | 6 | >90 |

| 2 | Ethanol | O | 6 | 88 |

| 3 | Acetonitrile | S | 6 | 94 |

| 4 | Ethanol | S | 6 | 92 |

Reaction Conditions: Aldehyde (1 equiv), ethyl acetoacetate (1 equiv), urea/thiourea (1.2 equiv), SnCl₂·2H₂O (20 mol%), reflux.

Furthermore, SnCl₂·2H₂O catalyzes the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from aldehydes, 2-aminopyridines, and isonitriles. sigmaaldrich.comresearchgate.net This method provides a mild and efficient route to these biologically significant heterocyclic scaffolds. researchgate.net The catalyst is also effective for A³-coupling reactions (aldehyde, amine, alkyne) to generate propargylamines. researchgate.net

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and tin(II) chloride has proven to be a valuable catalyst in this area. researchgate.net It facilitates the Friedländer annulation, a classic method for quinoline (B57606) synthesis, by catalyzing the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. oup.comthieme-connect.com Research has demonstrated that SnCl₂·2H₂O can promote this reaction efficiently under solvent-free conditions at room temperature, leading to excellent yields and purity. oup.com

In one application, tin(II) chloride is used for the synthesis of 2-ethyl-3-quinolinecarboxylic acid methyl ester from 2-aminobenzaldehyde (B1207257) and methyl 2-pentynoate. orgsyn.org The catalyst is also employed in tandem reactions, such as the reductive cyclization of nitroarenes with various partners to form quinolines and indoles. researchgate.net For instance, anilines react with N-allylic compounds in the presence of a ruthenium catalyst and SnCl₂·2H₂O to afford quinolines in high yields. researchgate.net

Tin(II) chloride also mediates the synthesis of 2-substituted benzoxazoles from the reaction of 2-aminophenols with carboxylic acids. researchgate.netresearchgate.net Additionally, it has been used in the synthesis of other heterocyclic systems like benzimidazoles and quinoxalines through one-pot reduction and cyclization sequences. nih.gov

Tin(II) chloride is a highly effective and water-tolerant catalyst for esterification and transesterification reactions, which are crucial for producing esters used as plasticizers, solvents, and biofuels. researchgate.netbnt-chemicals.comresearchgate.net It can efficiently catalyze the esterification of various carboxylic acids with alcohols. For example, the reaction of benzoic acid with propanol (B110389) gives high yields of propyl benzoate (B1203000) in the presence of catalytic amounts of SnCl₂. The catalyst's performance improves with increased reaction time and temperature.

Table 2: SnCl₂-Catalyzed Esterification of Carboxylic Acids with Propanol

| Carboxylic Acid | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzoic acid | 10 | 40 | 80 |

| Cinnamic acid | 5 | 20 | 94 |

| Hexanoic acid | 10 | 40 | 78 |

| Cyclohexanecarboxylic acid | 10 | 40 | 61 |

Reaction Conditions: Carboxylic acid (2 mmol), propanol (2 mL), 100 °C.

This catalytic activity is particularly valuable in the context of biodiesel production, where feedstocks often contain high levels of free fatty acids (FFAs). researchgate.netundip.ac.id Tin(II) chloride can effectively catalyze the esterification of these FFAs (such as oleic acid) with alcohols like methanol (B129727) or ethanol, converting them into valuable fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), the main components of biodiesel. researchgate.netresearchgate.netundip.ac.id The process is efficient even with high catalyst loadings and molar ratios of alcohol to oil. undip.ac.id

The Lewis acidic nature of tin(II) chloride enables it to catalyze a range of other important organic transformations. wikipedia.org This includes its use as an initiator or catalyst in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as polylactic acid (PLA). fishersci.nowikipedia.orggoogle.com Tin(II) alkoxides, which can be prepared from tin(II) chloride, are often used as initiators for this polymerization. google.com

Its role as a Lewis acid also extends to promoting Friedel-Crafts reactions and activating substrates in various condensation reactions. acs.org For example, it can catalyze the condensation of aryl aldehydes with 1,3-diones to synthesize xanthenes. fishersci.no The interaction of the tin center with lone-pair-bearing atoms like oxygen or nitrogen activates the substrate towards nucleophilic attack, facilitating bond formation. wikipedia.org

Heterogeneous Catalysis Utilizing Supported Hydrated Tin(II) Chloride

To overcome challenges associated with catalyst separation and reuse in homogeneous systems, researchers have developed heterogeneous catalysts by supporting tin(II) chloride on various solid matrices. longdom.org This approach combines the catalytic activity of the tin species with the practical advantages of a solid catalyst.

Tin(II) chloride dihydrate has been successfully supported on materials like silica (B1680970) (SiO₂), niobia (Nb₂O₅), and zirconia (ZrO₂). longdom.org These supported catalysts have demonstrated significant activity in the esterification of free fatty acids for biodiesel production. longdom.org The nature of the support and the calcination temperature can influence the catalyst's performance. For instance, SnCl₂ supported on zirconia showed the best results, with its activity being sensitive to the thermal treatment temperature, which can affect the state of the tin species. longdom.org Another approach involves modifying triple superphosphate (B1263860) with tin(II) chloride to create a reusable and efficient heterogeneous catalyst for synthesizing xanthene derivatives. researchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, aligning with the principles of sustainable chemistry. longdom.orgresearchgate.net

Catalytic Activity in Green Chemistry Applications

Hydrated tin(II) chloride is increasingly recognized as a "green" catalyst due to its low cost, low toxicity, and ability to function under environmentally benign conditions. researchgate.netrsc.org Many synthetic protocols using SnCl₂·2H₂O have been developed that employ greener solvents, such as water or deep eutectic solvents (DES), or are performed under solvent-free conditions. researchgate.netoup.comrsc.org

The synthesis of quinolines and pyrazolo[5,4-b]quinolines has been achieved under solvent-free conditions using SnCl₂·2H₂O, simplifying the procedure and reducing waste. oup.comthieme-connect.com Its water tolerance has been exploited in the one-pot synthesis of 2-substituted quinolines via a three-component reaction in water under ultrasound irradiation. researchgate.net Furthermore, a deep eutectic solvent composed of tin(II) chloride dihydrate and choline (B1196258) chloride has been characterized and used as both a solvent and a catalyst for the synthesis of N-arylacetamides and various heterocyclic compounds, showcasing a novel and green reaction medium. nih.govrsc.org

Catalyst Design and Optimization Strategies

The efficacy of hydrated tin(II) chloride as a catalyst can be significantly enhanced through various design and optimization strategies. These strategies primarily focus on improving its activity, stability, and reusability, particularly by addressing the challenges associated with homogeneous catalysis, such as difficult separation from the reaction mixture. researchgate.net Key approaches include the immobilization of tin(II) chloride onto solid supports and the modification of the catalyst system with co-catalysts or additives.

A significant challenge with using tin(II) chloride as a catalyst is its relatively small specific surface area and the difficulty in separating it from the reaction system, which hinders its large-scale industrial application. researchgate.net To overcome these limitations, researchers have focused on developing heterogeneous catalysts by supporting tin(II) chloride on various solid matrices. longdom.orgresearchgate.net This approach not only facilitates catalyst recovery and reuse but can also enhance catalytic activity through metal-support interactions. researchgate.netrsc.org

The choice of support material is crucial and can significantly influence the catalyst's performance. researchgate.net Supports like silica (SiO₂), niobia (Nb₂O₅), and zirconia (ZrO₂) have been investigated for their effectiveness in the esterification of free fatty acids. longdom.orgresearchgate.net The preparation of these supported catalysts often involves the wet impregnation method, where the support material is mixed with an alcoholic solution of SnCl₂·2H₂O, followed by drying and thermal treatment. longdom.org

Research has shown that the nature of the support and the thermal treatment conditions play a vital role in the final activity of the catalyst. For instance, in the esterification of oleic acid, the activity of SnCl₂ supported on zirconia was found to be highly dependent on the calcination temperature. longdom.org

Table 1: Effect of Thermal Treatment on SnCl₂ (50% wt.)/ZrO₂ Catalyst Activity

| Treatment Temperature (°C) | Oleic Acid Conversion (%) |

| 100 | >95 |

| 200 | ~85 |

| 300 | ~43 |

| Data sourced from research on solid-supported SnCl₂ catalysts for oleic acid esterification. longdom.org |

The data indicates that a catalyst treated at 100°C exhibited the highest activity, even surpassing that of the unsupported SnCl₂. longdom.org This is attributed to the fact that SnCl₂·2H₂O loses its water of hydration at temperatures above 80°C, which can influence the active species on the support surface. longdom.org

Another optimization strategy involves combining tin(II) chloride with other metal salts to create a synergistic catalytic system. For example, an equimolar mixture of AlCl₃ and SnCl₂ has been reported to be effective in the conversion of carbohydrates to lactic acid. mdpi.com However, the effectiveness of such binary systems can be highly dependent on the reaction conditions and the substrate. In some cases, the hydrolysis of Sn(II) ions in aqueous solutions can lead to the formation of inactive tin (hydr)oxide species, reducing its catalytic activity. mdpi.com To counteract this, the addition of substances like choline chloride has been shown to improve the solubility of SnCl₂ and significantly enhance its catalytic activity and selectivity in aqueous media. mdpi.comresearchgate.net

Furthermore, the structure of the support material itself, such as the use of mesoporous materials like HZSM-5 zeolite, can be tailored to improve catalytic performance. A SnCl₂@HZSM-5 composite catalyst, for example, demonstrated high conversion and selectivity in the esterification of stearic acid with pentaerythritol. researchgate.net The enhanced performance was attributed to the catalyst's increased total acid content and a higher proportion of weak acid sites, which are beneficial for this specific reaction. researchgate.net The weak acid strength also helps in inhibiting the formation of undesirable byproducts like carbon deposits. researchgate.net

Table 2: Comparison of Catalytic Performance in Pentaerythritol Esterification

| Catalyst | Pentaerythritol Conversion (%) | Product Selectivity (%) |

| SnCl₂ | - | - |

| HZSM-5 | - | - |

| SnCl₂@HZSM-5 | 99.3 | 97.2 |

| Optimized conditions: 105°C, 4.7 molar ratio of stearic acid to pentaerythritol, 1.2 wt% catalyst amount, 2.5 wt% SnCl₂ loading, 3 hours reaction time. researchgate.net |

The reusability of supported catalysts is a critical factor for industrial applications. Studies on SnCl₂ supported on silica have shown that the catalyst can be recovered and reused for several cycles with only a slight decrease in activity, demonstrating good stability against leaching of the active tin component. longdom.org

Advanced Structural Characterization and Spectroscopic Studies of Hydrated Tin Ii Chloride

Crystallographic Analysis of Tin(II) Chloride Dihydrate and its Adducts

Crystallographic techniques, primarily X-ray and neutron diffraction, have been instrumental in revealing the three-dimensional arrangement of atoms within tin(II) chloride dihydrate and its various adducts.

X-ray Diffraction Studies

X-ray diffraction studies have been fundamental in determining the crystal structure of tin(II) chloride dihydrate. Early research established that the crystal is monoclinic, belonging to the space group P2₁/c. oup.comsigmaaldrich.com A significant redetermination of the crystal structure provided more precise lattice parameters: a=9.313 Å, b=7.250 Å, c=8.970 Å, and β=114°55′, with four formula units (Z=4) per unit cell. oup.comresearchgate.net

The structure reveals that the tin(II) atom is in a pyramidal coordination environment, bonded to two chlorine atoms and one oxygen atom from a water molecule. oup.comresearchgate.net This arrangement forms a dichloroaquotin(II) complex, SnCl₂(OH₂). oup.comrsc.org The second water molecule is not directly coordinated to the tin atom but resides in layers between the aquocomplex units. oup.comrsc.orgwikipedia.org The crystal is composed of double layers of these SnCl₂(OH₂) complexes parallel to the (100) plane, with the layers of the second water molecule situated in between. oup.comrsc.org

| Parameter | Value | Reference |

| Crystal System | Monoclinic | oup.comresearchgate.net |

| Space Group | P2₁/c | oup.comresearchgate.net |

| a (Å) | 9.313 | oup.comresearchgate.net |

| b (Å) | 7.250 | oup.comresearchgate.net |

| c (Å) | 8.970 | oup.comresearchgate.net |

| β (°) | 114°55′ | oup.comresearchgate.net |

| Z | 4 | oup.comresearchgate.net |

Neutron Diffraction Investigations of Hydrogen Ordering

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is particularly sensitive to the positions of lighter atoms like hydrogen (or its isotope, deuterium). Neutron diffraction studies on deuterated single crystals of tin(II) chloride dihydrate (SnCl₂·2D₂O) have been crucial in understanding the role of hydrogen bonding and a notable phase transition that occurs in this compound. oup.comaps.org

These studies have definitively shown that a phase transition observed at approximately 218 K in SnCl₂·2H₂O (and 234 K in SnCl₂·2D₂O) is due to the ordering of the hydrogen (deuteron) atoms. researchgate.netoup.com Above the transition temperature, the hydrogen atoms of the water molecules are disordered, distributed over multiple possible sites. oup.comoup.com Specifically, in the high-temperature phase, the four deuterons of the two non-equivalent water molecules are distributed over seven sites. oup.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the bonding and structure of hydrated tin(II) chloride by probing the vibrational modes of its constituent atoms and molecules.

The FTIR spectrum of tin(II) chloride dihydrate displays a characteristic broad absorption band for the O-H stretching vibrations of the water molecules, typically observed between 3100 and 3500 cm⁻¹. rsc.orgnih.gov The H-O-H bending vibrations of the water molecules are seen in the region of 1610–1620 cm⁻¹. rsc.orgnih.gov Absorption bands below 900 cm⁻¹ are attributed to the Sn-Cl and Sn-OH bonds. nih.gov

Raman spectroscopy complements the IR data. The Raman spectrum of tin(II) chloride dihydrate shows peaks at frequencies below 300 cm⁻¹. nih.gov Frequencies in the range of 52 to 222 cm⁻¹ have been assigned to the deformation and stretching modes of the Cl-Sn-Cl, Cl-Sn-O, and Sn-Cl groups. nih.gov A band at approximately 247 cm⁻¹ is attributed to the O-H···O hydrogen-bonded network. nih.gov In the gas phase, the symmetric stretching (a₁) and bending (a₁) modes of the SnCl₂ molecule are observed around 352 cm⁻¹ and 120 cm⁻¹, respectively, while the antisymmetric stretching mode (b₁) is found at 334 cm⁻¹. nist.gov

Studies on partially deuterated tin(II) chloride dihydrate have further elucidated the nature of the O-H (and O-D) stretching vibrations in both the ordered (low-temperature) and disordered (high-temperature) phases, providing direct information about the disorder in the hydrogen positions. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tin(II) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹⁹Sn NMR, is a powerful tool for studying the structure and dynamics of tin(II) complexes in solution.

¹H NMR has been used to study the reaction of tin(II) chloride with other metal complexes, such as platinum(II) compounds. journals.co.za These studies have shown that the addition of tin(II) chloride can lead to the formation of new complexes containing the trichlorostannato (SnCl₃⁻) ligand, and can also induce isomerization of the original complex. journals.co.za

¹¹⁹Sn NMR is particularly informative for probing the coordination environment of the tin atom. The chemical shift in ¹¹⁹Sn NMR is sensitive to the coordination number and the nature of the ligands attached to the tin center. For instance, in studies of adducts formed between tin(II) chloride and organic ligands like tetramethylethylenediamine (TMEDA), the ¹¹⁹Sn NMR spectrum can indicate the coordination number of the tin atom. uanl.mx A broad signal observed in the ¹¹⁹Sn NMR spectrum of the SnCl₂-TMEDA adduct has been suggested to arise from a dynamic equilibrium between a tetracoordinate and a tricoordinate tin atom in solution. uanl.mx In other systems, ¹¹⁹Sn NMR has been used to distinguish between different tin(II) complexes coexisting in solution. researchgate.net For example, signals at δ 561 and 542 ppm have been assigned to octahedral tin(II) complexes. researchgate.net

Mössbauer Spectroscopy for Oxidation State and Coordination Environment Probing

Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is an exceptionally sensitive technique for determining the oxidation state (Sn(II) vs. Sn(IV)) and the nature of the chemical bonding and coordination environment of tin atoms in solid materials. witpress.comresearchgate.net

The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is directly related to the electron density at the tin nucleus and can readily distinguish between Sn(II) and Sn(IV) states. rsc.org Sn(II) compounds generally exhibit isomer shifts greater than 2.1 mm/s (relative to a SnO₂ standard), while Sn(IV) compounds have isomer shifts less than this value. rsc.org

Mössbauer spectroscopy has been effectively used to study the surface oxidation of tin(II) compounds. witpress.comresearchgate.net Even when X-ray diffraction shows no evidence of oxidation, Mössbauer spectra can detect the presence of a small amount of tin(IV) oxide on the surface of tin(II) materials. witpress.comresearchgate.net This is observed as a small peak at an isomer shift of approximately 0 mm/s, characteristic of Sn(IV) in an oxygen coordination environment. witpress.comresearchgate.net

Furthermore, Mössbauer spectroscopy has been used to characterize the tin environments in complexes of tin(II) chloride with crown ethers. acs.org In the reaction product of 18-crown-6 (B118740) with anhydrous tin(II) chloride, the Mössbauer spectrum revealed two distinct tin sites: a cationic moiety [SnCl]⁺ bonded to the crown ether and an anionic moiety [SnCl₃]⁻ acting as the counter-ion. acs.org

| Compound/Species | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Oxidation State | Reference |

| Sn(IV) oxide | ~0 | - | Sn(IV) | witpress.comresearchgate.net |

| Sn(II) compounds (general) | > 2.1 | Variable | Sn(II) | rsc.org |

| Sn(IV) compounds (general) | < 2.1 | Variable | Sn(IV) | rsc.org |

| (SnPh₂)n | 1.56 | - | Sn(IV) | rsc.org |

| Sn(C₅H₅)₂ | 3.74 | - | Sn(II) | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solution Speciation and Complex Stability

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the speciation of metal complexes in solution and for determining their stability constants. In the case of tin(II) chloride, UV-Vis spectroscopy has been employed to investigate the formation and stability of various chloridotin(II) complexes in aqueous solutions, even at elevated temperatures. geologyscience.ruresearchgate.net

The absorption spectra of tin(II) chloride solutions are measured in the ultraviolet region. geologyscience.ruresearchgate.net The formation of different SnClₙ²⁻ⁿ species (where n can range from 0 to 4) as a function of chloride concentration and temperature leads to changes in the UV spectra. geologyscience.ruresearchgate.netresearchgate.net By analyzing these spectral changes, it is possible to calculate the cumulative and stepwise formation constants for each of the tin(II) chloride complexes. geologyscience.ruresearchgate.net

For example, at 25°C, a model including five species, from Sn²⁺(aq) to SnCl₄²⁻, provides the best fit to the experimental data. researchgate.netresearchgate.net As the temperature increases, the stability of the higher chloride complexes changes. At 300°C, SnCl₂⁰ and SnCl₃⁻ are the predominant species at chloride concentrations above 0.1 m, and the presence of the SnCl₄²⁻ complex is not detected in concentrated chloride solutions above 150°C. researchgate.netresearchgate.net These studies have shown that the formation of chloridotin(II) complexes is an endothermic process with large positive entropies of formation, suggesting that these complexes can be important for the transport of tin in hydrothermal solutions. researchgate.netresearchgate.net UV-Vis spectroscopy can also be used to monitor the oxidation of Sn(II) to Sn(IV), which is accompanied by shifts in the absorbance bands.

| Temperature | Predominant Species | Reference |

| 25°C | Sn²⁺, SnCl⁺, SnCl₂⁰, SnCl₃⁻, SnCl₄²⁻ | researchgate.netresearchgate.net |

| 300°C (>0.1 m Cl⁻) | SnCl₂⁰, SnCl₃⁻ | researchgate.netresearchgate.net |

Theoretical and Computational Investigations of Hydrated Tin Ii Chloride Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of hydrated tin(II) ions, the fundamental species in aqueous solutions of tin(II) chloride. Ab initio investigations, which solve the electronic Schrödinger equation from first principles, have been employed to rationalize speciation models and predict molecular geometries.

Researchers have used various levels of theory, including different pseudopotentials like the Compact Effective Potential (CEP), LANL2DZ, and SDD, paired with a range of basis sets to model the hydrated tin(II) ion ([Sn(H₂O)n]²⁺). mdpi.com A key finding from these studies is that calculations using minimal basis sets tend to perform poorly. mdpi.com More sophisticated approaches consistently predict that the most stable structure for the hydrated tin(II) ion is a tricoordinate, trigonal pyramidal, hemidirected aqua complex, [Sn(H₂O)₃]²⁺. mdpi.com This geometry is influenced by the presence of a stereochemically active lone pair of electrons on the Sn²⁺ ion, a characteristic feature of tin(II) compounds. wikipedia.org

The electronic configuration of the tin atom ([Kr] 4d¹⁰ 5s² 5p²) allows it to form SnCl₂ while leaving vacant orbitals capable of accepting water molecules as ligands. researchgate.net Computational studies explore how these interactions define the geometry and stability of the resulting hydrates. researchgate.net Vibrational frequency calculations complement these structural studies. For instance, a significant increase of approximately 85 cm⁻¹ in the vibrational frequency of the totally symmetric stretching motion is predicted when a second hydration sphere is included around the [Sn(H₂O)₃]²⁺ core. mdpi.com This suggests that the tin(II) ion should exhibit an observable band in the isotropic Raman spectra between 400–450 cm⁻¹. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Predicted Stable Structure | Tricoordinate trigonal pyramidal hemidirected aqua complex ([Sn(H₂O)₃]²⁺) | mdpi.com |

| Influence of Lone Pair | The 5s² lone pair is stereochemically active, leading to a bent or pyramidal geometry. | wikipedia.org |

| Effect of Second Hydration Sphere | Increases the calculated vibrational frequency by ~85 cm⁻¹. | mdpi.com |

| Predicted Raman Band | Observable band for symmetric stretching motion in the range of 400–450 cm⁻¹. | mdpi.com |

| Basis Set Requirement | Minimal basis sets are generally insufficient for accurate predictions. | mdpi.com |

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is a valuable tool for investigating the reaction pathways where tin(II) chloride monohydrate acts as a reagent, particularly in organic synthesis. It is widely used as a reducing agent, and modeling can help map the energetic landscape of these reactions, identify transition states, and elucidate the step-by-step mechanism.

A prominent application of tin(II) chloride monohydrate is the reduction of nitro functional groups to primary amines. nih.govacs.orgacs.orgnih.gov In these reactions, SnCl₂·H₂O provides the necessary electrons for the reduction, typically in a refluxing solvent like ethanol. nih.govacs.org Computational models of this process would involve calculating the geometries and energies of the reactants (the nitro compound, SnCl₂), intermediates (such as nitroso and hydroxylamine (B1172632) species), and the final amine product.

For example, in the synthesis of precursors for Zika virus (ZIKV) inhibitors, tin(II) chloride monohydrate was used to convert a nitro group on a pyrazolo[3,4-d]pyridazine derivative into an amine. nih.govacs.org Similarly, in the development of compounds targeting NADH-dehydrogenase (NDH-2), the reduction of both an azide (B81097) and a nitro group on a quinoline (B57606) scaffold was achieved using SnCl₂·H₂O in a mixture of ethyl acetate (B1210297) and ethanol. acs.orgnih.govdiva-portal.org Theoretical studies can model the electron transfer from Sn(II) to the nitro group, the subsequent protonation steps involving the solvent or water of hydration, and the formation of tin(IV) byproducts. These models help rationalize the observed reaction outcomes and optimize conditions.

| Reaction Type | Substrate Class | Solvent System (Typical) | Product Functional Group | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Aromatic Nitro Compounds (e.g., nitrobenzyl groups) | Ethanol (EtOH) | Amine | nih.govacs.org |

| Simultaneous Nitro and Azide Reduction | Nitro- and Azido-substituted Quinolines | Ethyl Acetate/Ethanol (EtOAc/EtOH) | Amine | acs.orgnih.govdiva-portal.org |

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between tin(II) chloride species and solvent molecules over time. These simulations are crucial for understanding solvation phenomena, the structure of hydration shells, and the complex network of intermolecular forces that govern the behavior of the compound in solution.

MD simulations can model the aqueous solution of tin(II) chloride, revealing the dynamic exchange of water molecules between the first and second hydration spheres of the Sn²⁺ ion. In solution, various hydrated and hydrolyzed species can exist, such as [Sn(H₂O)₃]²⁺, SnOH⁺, and polynuclear complexes like Sn₃(OH)₄²⁺, depending on pH and concentration. mdpi.com Simulations can track the trajectories of all atoms, providing insights into the stability of these different species and the hydrogen-bonding networks they form with the surrounding water. X-ray studies of concentrated tin(II) solutions have identified characteristic Sn–O and Sn–Sn distances, which serve as benchmarks for validating the accuracy of MD simulation force fields. mdpi.com

Furthermore, MD simulations have been applied to study the stability of larger molecular systems where a ligand, synthesized using tin(II) chloride monohydrate, is bound to a biological target. In a study on ZIKV inhibitors, MD simulations were run for 50 nanoseconds to assess the stability of a ligand-protease complex. nih.gov The root-mean-square deviation (RMSD) of the complex stabilized after 10 nanoseconds, indicating that the ligand remained securely bound in the active site. nih.gov Such simulations, while not directly of tin chloride itself, demonstrate the utility of MD in validating the integrity of molecules produced via reactions involving tin chloride hydrates. The hydrogen bonding and hydrophobic interactions identified in these simulations are key to understanding the molecule's function. nih.gov

| System Studied | Key Finding | Method/Parameter | Reference |

|---|---|---|---|

| Aqueous Tin(II) Solution | Characterization of hydration shells around the Sn²⁺ ion. | Radial Distribution Functions (from X-ray and simulation) | mdpi.com |

| Ligand-Protease Complex | The complex reached a stable conformation after 10 ns. | Root-Mean-Square Deviation (RMSD) | nih.gov |

| Crystalline SnCl₂·2H₂O | A two-dimensional hydrogen-bonded network exists between water molecules. | Heat Capacity Measurement, Raman Scattering | jst.go.jp |

| Ligand-Protease Interactions | Identified key hydrogen bonds and hydrophobic interactions stabilizing the complex. | Interaction Analysis | nih.gov |

Applications of Hydrated Tin Ii Chloride in Advanced Materials Science

Precursor Chemistry for Inorganic Tin-Containing Nanomaterials (e.g., SnO₂, SnS)

Hydrated tin(II) chloride, particularly tin(II) chloride dihydrate (SnCl₂·2H₂O), serves as a crucial precursor for the synthesis of various inorganic tin-containing nanomaterials, most notably tin dioxide (SnO₂) and tin sulfide (B99878) (SnS). Its solubility in water and various organic solvents, coupled with the reactivity of the tin(II) ion, makes it an ideal starting material for numerous synthetic strategies.

The synthesis of tin dioxide (SnO₂) nanoparticles from hydrated tin(II) chloride is well-established and can be achieved through several methods, including hydrothermal synthesis, co-precipitation, and sol-gel techniques. researchgate.net In a typical hydrothermal process, an aqueous solution of tin(II) chloride dihydrate is subjected to heat in an autoclave, often in the presence of a surfactant or capping agent to control particle size and morphology. researchgate.net The controlled precipitation method also utilizes an aqueous solution of SnCl₂·2H₂O, where the pH is carefully adjusted to induce the formation of SnO₂. wikipedia.org The subsequent thermal treatment of the precipitate is often necessary to obtain the desired crystalline phase and particle size. wikipedia.orggoogle.com The sol-gel method offers another route, where the hydrolysis and condensation of the tin precursor lead to the formation of a gel that is then calcined to produce SnO₂ nanoparticles. google.com The characteristics of the resulting SnO₂ nanoparticles, such as crystallite size, shape, and surface area, are highly dependent on the synthesis parameters, including temperature, pH, precursor concentration, and the presence of additives. researchgate.netwikipedia.orggoogle.com

Hydrated tin(II) chloride is also employed in the synthesis of tin sulfide (SnS) nanomaterials , which are of interest for applications in photovoltaics and optoelectronics. The synthesis often involves the reaction of a tin(II) salt with a sulfur source in a suitable solvent. wikipedia.org For instance, SnS can be precipitated by reacting an aqueous solution of SnCl₂ with an aqueous solution of sodium sulfide. wikipedia.org

Table 1: Synthesis of Tin-Containing Nanomaterials using Hydrated Tin(II) Chloride

| Nanomaterial | Synthesis Method | Precursor | Key Reaction Conditions | Resulting Nanoparticle Characteristics | Reference(s) |

|---|---|---|---|---|---|

| SnO₂ | Hydrothermal | Tin(II) chloride dihydrate | Temperature: 120-160°C, Time: 16 hours | Crystalline nanoparticles, size dependent on temperature | google.com |

| SnO₂ | Co-precipitation | Tin(II) chloride | Annealing at 800°C | Crystalline, tetrahedral shape, avg. size 47.35 nm | nsf.gov |

| SnO₂ | Controlled Precipitation | Aqueous SnCl₂·2H₂O solution | pH 6.25, Thermal treatment at 600°C | Average particle size < 50 nm, surface area 19 m²/g | wikipedia.org |

| SnS | Precipitation | Aqueous SnCl₂ solution | Reaction with aqueous Na₂S solution | Solid SnS precipitate | wikipedia.org |

Role in Surface Modification and Coating Technologies

The properties of hydrated tin(II) chloride make it a valuable agent in surface modification and the deposition of functional coatings on various substrates, including glass and plastics.

A significant application lies in the creation of conductive coatings on glass . An aqueous solution of stannous chloride can be applied to a glass surface at room temperature, followed by heating in an air atmosphere at temperatures ranging from 275 to 450°C. google.com This process results in the formation of an adherent and conductive stannous oxide (SnO) coating. google.com This method is advantageous as it avoids the high temperatures required for other coating techniques that could potentially damage the substrate. google.com These transparent conductive coatings are utilized in applications such as low-emissivity windows and in the fabrication of dye-sensitized solar cells. researchgate.net

In the realm of polymer processing, hydrated tin(II) chloride plays a crucial role in the metallization of plastics , particularly in electroless plating. For materials like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) plastic, a sensitization step involving stannous chloride is employed. nmfrc.orgekb.eg The plastic surface is treated with an acidic solution of stannous chloride, leading to the adsorption of Sn²⁺ ions. ekb.eg These sensitized sites are then activated, often with a palladium chloride solution, where the Pd²⁺ ions are reduced to metallic palladium by the Sn²⁺ ions, creating catalytic centers for the subsequent deposition of a metal layer, such as copper or nickel. google.comekb.eg This process is fundamental for producing conductive plastic components used in electronics and automotive applications.

Furthermore, stannous chloride is utilized as a corrosion inhibitor . researchgate.net When applied to steel surfaces, it can form a protective layer that hinders the corrosion process. wikipedia.org The mechanism involves the reduction of iron(III) ions to iron(II) ions, which can inhibit the formation of rust. wikipedia.org

Integration and Functionalization within Zeolite Frameworks

Zeolites, with their porous crystalline structures, are widely used as catalysts and adsorbents. The incorporation of tin into the zeolite framework can introduce Lewis acid sites, enhancing their catalytic activity for specific reactions. Hydrated tin(II) chloride has been explored as a precursor for the synthesis of tin-containing zeolites.

Studies on Sn-Beta zeolites have revealed that the nature of the tin precursor influences the properties of the final material. While tin chloride can lead to the incorporation of tin into the framework, careful control of the synthesis parameters is crucial to minimize the formation of undesirable extra-framework species. nih.gov The resulting tin-containing zeolites exhibit unique catalytic activities, for example, in the isomerization of sugars, where the reactivity is dependent on whether the tin sites are located within the framework or as extra-framework species. nih.gov

Polymerization Catalysis and Cross-linking Agents

Hydrated tin(II) chloride demonstrates significant utility in polymer chemistry, acting as both a catalyst for polymerization and as a cross-linking agent.

In the field of biodegradable polymers, tin(II) chloride is recognized as an effective catalyst for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA). researchgate.net The catalytic mechanism involves the coordination of the tin(II) species to the lactide monomer, facilitating the ring-opening and subsequent chain propagation. researchgate.net Studies have been conducted on the bulk polymerization of L-lactide using neat SnCl₂, achieving high molecular weight PLA. The efficiency of the catalysis can be influenced by reaction conditions such as temperature and the ratio of lactide to catalyst.

Hydrated tin(II) chloride also functions as a cross-linking catalyst in the production of various polymers. It is used in the curing of phenolic resins and in the production of thermoplastic vulcanizates (TPVs). reaxis.com In TPVs, which are a class of thermoplastic elastomers, stannous chloride acts as a cornerstone catalyst during the dynamic vulcanization process, influencing the cross-linking of the rubber phase within the thermoplastic matrix. reaxis.com This, in turn, affects the final mechanical and physical properties of the TPV. reaxis.com Encapsulated stannous chloride is sometimes used to control the cross-linking reaction in the production of TPVs. google.comgoogle.com Furthermore, there is evidence of stannous chloride being involved in the cross-linking of other rubber materials. nih.gov Its role as a cross-linking agent is crucial for developing polymers with enhanced durability, elasticity, and thermal stability. acs.org

Analytical Methodologies for the Characterization and Quantification of Hydrated Tin Ii Chloride in Research

Spectrophotometric Techniques for Complex Stability Determination

Spectrophotometry is a valuable tool for investigating the formation and stability of tin(II) chloride complexes in solution. By measuring the absorbance of light at specific wavelengths, researchers can determine the concentration of different tin-containing species and calculate their stability constants.

A notable study utilized UV-Vis spectrophotometry to examine the stability of chloridotin(II) complexes in aqueous solutions at temperatures up to 300°C. geologyscience.ruresearchgate.netbris.ac.uk The research involved measuring the spectra of solutions containing tin(II) chloride under varying chloride concentrations and temperatures. geologyscience.ru From these spectra, the thermodynamic cumulative and stepwise formation constants of individual tin(II) chloride species (SnCln^(2-n)) were calculated. geologyscience.ruresearchgate.net At 25°C, the data best fit a model that included five distinct species, from Sn²⁺ to SnCl₄²⁻. geologyscience.ru However, at 300°C, the predominant species at higher chloride concentrations were found to be SnCl₂⁰ and SnCl₃⁻. geologyscience.ru This research highlights the significant influence of temperature on the stability and speciation of tin(II) chloride complexes. geologyscience.ru

Another spectrophotometric method involves the use of a newly synthesized reagent, diacetylmonoxime p-hydroxybenzoylhydrazone, in a cationic micellar medium for the determination of tin(II). chem-soc.si This method demonstrates high sensitivity, with a molar absorptivity of 3.20×10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 3.6 ng cm⁻². chem-soc.si The complex formed between tin(II) and the reagent has a stoichiometry of 1:2 and a stability constant of 2.6×10⁸. chem-soc.si

Table 1: Stability Constants for Chloridotin(II) Complexes at 25°C researchgate.net

| Species | Log β |

| SnCl⁺ | 1.55 ± 0.04 |

| SnCl₂ | 2.25 ± 0.06 |

| SnCl₃⁻ | 2.15 ± 0.08 |

| SnCl₄²⁻ | 1.50 ± 0.12 |

Note: β represents the cumulative formation constant.

Electrochemical Methods for Redox Property Characterization

Electrochemical techniques are instrumental in characterizing the redox behavior of tin(II) chloride. Cyclic voltammetry (CV) is a widely used method to study the oxidation and reduction processes of tin species in solution.

Research using cyclic voltammetry has explored the redox properties of tin(II) chloride in various media. rsc.orgrsc.orgnih.govrsc.org One study investigated the electrochemical behavior of a deep eutectic solvent composed of tin(II) chloride dihydrate and choline (B1196258) chloride. rsc.orgrsc.orgnih.govrsc.org The cyclic voltammograms revealed the electrochemical potential window of this solvent, indicating its suitability for electrosynthesis and electroanalytical applications. rsc.orgnih.govrsc.org

Another study focused on the electrooxidation of tin(II) chloride at gold and platinum electrodes. utexas.edu The cyclic voltammograms showed a significant hysteresis effect, which was attributed to the adsorption of tin(II) chloride onto the gold electrode surface. utexas.edu This adsorbed layer was found to inhibit the oxidation of tin(II) chloride in the bulk solution, causing a shift in the oxidation potential to more positive values. utexas.edu

The electrodeposition of tin from tin(II) chloride solutions has also been investigated using cyclic voltammetry. jecst.orgmocedes.orgresearchgate.net These studies have identified the reduction potentials for the deposition of metallic tin and have explored the influence of various parameters, such as the presence of complexing agents and scan rate, on the deposition process. jecst.orgmocedes.org For instance, in a solution of tin(II) chloride and sodium thiosulfate, a cathodic peak corresponding to the formation of tin sulfide (B99878) (SnS) was observed. jecst.org

Table 2: Key Electrochemical Parameters for Tin(II) Chloride

| Technique | Electrode | Medium | Observed Process | Key Findings |

| Cyclic Voltammetry | Gold | 1 M HCl | Oxidation of Sn(II) | Hysteresis due to adsorption of SnCl₂. utexas.edu |

| Cyclic Voltammetry | Glassy Carbon | Choline chloride-ethylene glycol | Reduction of Sn(II) | Determination of diffusion coefficient and synthesis potential for Sn electrodeposition. mocedes.org |

| Cyclic Voltammetry | ITO-coated glass | SnCl₂ + Na₂S₂O₃ | Formation of SnS | Cathodic peak at -1.2 V indicating SnS formation. jecst.org |

| Anodic Stripping Voltammetry | Not specified | Fluoride-containing electrolyte | Determination of Sn(II) | Allows for speciation between Sn(II) and Sn(IV) with a detection limit of 2.5 µg/L. metrohm.com |

Chromatographic Techniques for Speciation Studies

Chromatographic methods, particularly when coupled with sensitive detectors, are powerful tools for the speciation of tin compounds, including hydrated tin(II) chloride. These techniques allow for the separation and quantification of different inorganic and organotin species in a sample.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a widely used technique for tin speciation. nih.govplymouth.ac.uk This method offers high sensitivity and selectivity, enabling the determination of various tin compounds at trace levels. nih.gov Research has focused on developing separation methods for different tin species, including inorganic tin, using techniques like reversed-phase ion-pair chromatography and ion-exchange chromatography. nih.govresearchgate.net For instance, one study described the separation of trimethyl-, tributyl-, and triphenyltin (B1233371) chlorides, noting that inorganic tin was strongly retained on the chromatographic columns. nih.gov

Ion chromatography (IC) is another valuable technique for tin speciation, especially when combined with ICP-MS (IC-ICP-MS). nih.govthermofisher.comthermofisher.com This combination allows for the separation of ionic tin species and their subsequent sensitive detection. thermofisher.comthermofisher.com A method for the speciation analysis of inorganic tin has been developed using on-column complexation with diethylenetriaminepentaacetic acid (DTPA) followed by anion-exchange chromatography and ICP-MS detection. nih.gov This method allows for the simultaneous determination of [Sn(DTPA)]³⁻ and [Sn(DTPA)]¹⁻ in under 5 minutes with detection limits ranging from 0.1 to 0.3 µg L⁻¹. nih.gov

Gas chromatography (GC) is also employed for the speciation of volatile tin compounds, often after a derivatization step to convert non-volatile species into a form suitable for GC analysis. pjoes.com

Table 3: Chromatographic Methods for Tin Speciation

| Technique | Separation Mode | Detector | Analytes | Key Findings |

| HPLC-ICP-MS | Reversed-phase ion-pair | ICP-MS | Trimethyl-, tributyl-, and triphenyltin chlorides, inorganic tin | Detection limits in the pg range for organotins. nih.gov |

| IC-ICP-MS | Anion-exchange with on-column complexation | ICP-MS | Inorganic tin species ([Sn(DTPA)]³⁻, [Sn(DTPA)]¹⁻) | Rapid analysis with low µg L⁻¹ detection limits. nih.gov |

| HPLC-ICP-MS | Cation-exchange | ICP-MS | TBT, TPhT, DBT, MBT | Limits of detection in the ng g⁻¹ range in environmental samples. plymouth.ac.uk |

| GC-ICP-MS | Not specified | ICP-MS | 11 Organotin compounds | Quantified in workplace air samples in under 22 minutes. |

Trace Elemental Analysis in Research Samples

Inductively coupled plasma-mass spectrometry (ICP-MS) and inductively coupled plasma-optical emission spectrometry (ICP-OES) are the most common and powerful techniques for determining trace levels of tin. pjoes.comencyclopedia.pubnih.govnih.govthermofisher.commdpi.com These methods offer high sensitivity and are capable of measuring tin concentrations down to the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. pjoes.comnih.gov

ICP-MS has been successfully used to determine tin levels in a variety of samples, including canned foods and biological materials. pjoes.comnih.gov For instance, an ICP-MS method was developed to determine dissolved tin in canned foods after microwave digestion, with a detection limit for tin in standard solution of about 0.01 ppb. pjoes.com However, the analysis of tin by ICP-MS can be challenging due to potential polyatomic interferences and the tendency of tin to hydrolyze in solution. inorganicventures.com

ICP-OES is another robust technique for tin analysis, though it is generally less sensitive than ICP-MS. nih.govnih.gov The choice between ICP-MS and ICP-OES often depends on the required detection limits and the sample matrix. nih.gov For highly saline waters, for example, matrix effects can significantly reduce the analytical signal for tin in both techniques, often necessitating sample preparation steps like hydride generation to improve accuracy. nih.gov

Other techniques for trace tin analysis include atomic absorption spectroscopy (AAS) and X-ray fluorescence spectrometry (XRF). encyclopedia.pubmdpi.com

Table 4: Performance of Trace Elemental Analysis Techniques for Tin

| Technique | Sample Type | Digestion/Preparation | Detection Limit | Key Findings/Considerations |

| ICP-MS | Canned Foods | Microwave Digestion | ~0.01 ppb (in solution) | Accurate and precise for determining total tin content. pjoes.com |

| ICP-MS | Water (saline) | Hydride Generation | 0.03 µg/L | Hydride generation mitigates matrix effects from high salinity. nih.gov |

| ICP-OES | Water (saline) | Hydride Generation | 0.05 µg/L | Less sensitive than ICP-MS but still effective with hydride generation. nih.gov |

| ICP-MS | Blood | Dilution with Triton-X-100 | Not specified | Used to determine trace element levels in tin smelting workers. nih.gov |

Environmental Chemistry of Hydrated Tin Ii Chloride Species

Environmental Fate and Transformation in Aqueous and Terrestrial Systems